molecular formula C9H8Cl3N B3056646 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline CAS No. 73075-51-1

5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3056646
CAS RN: 73075-51-1
M. Wt: 236.5 g/mol
InChI Key: CGACUXXOEAXGQS-UHFFFAOYSA-N
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Description

  • Purity : 98%

Scientific Research Applications

Local Anesthetic Activity and Acute Toxicity

Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinoline derivatives, have demonstrated significant local anesthetic activity. A study by Azamatov et al. (2023) synthesized a series of these derivatives, finding them to be more effective than lidocaine, a common anesthetic. Their acute toxicity and structure-toxicity relationship were also evaluated, revealing variable hepatotoxicity and the need for further investigations to optimize their therapeutic potential (Azamatov et al., 2023).

Analgesic and Anti-Inflammatory Effects

The analgesic and anti-inflammatory properties of 1,2,3,4-tetrahydroisoquinoline derivatives have been explored. Rakhmanova et al. (2022) studied one such compound, which showed significant effects in reducing pain and inflammation, outperforming diclofenac sodium, a widely used anti-inflammatory drug (Rakhmanova et al., 2022).

Catalytic Asymmetric Synthesis

These compounds are crucial in asymmetric catalysis due to their bioactive properties. Liu et al. (2015) summarized novel catalytic stereoselective strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline scaffolds. Their applications in total synthesis of alkaloid natural products were highlighted, demonstrating their importance in pharmaceutical synthesis (Liu et al., 2015).

C(1)-Functionalization for Therapeutic Leads

The functionalization of 1,2,3,4-tetrahydroisoquinolines at the C(1) position is significant for synthesizing various bioactive alkaloids. Kaur and Kumar (2020) reviewed multicomponent reactions for C(1)-functionalization, highlighting its potential in creating diverse therapeutic compounds (Kaur & Kumar, 2020).

Green Chemistry and Computational Studies

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has also been approached from an eco-friendly perspective. Damera and Pagadala (2023) explored green chemistry techniques for constructing multi-functionalized benzenes, incorporating computational studies for drug-like properties and therapeutic potential (Damera & Pagadala, 2023).

Antiglioma Activity

In oncology, these compounds have shown promise against glioma. Mohler et al. (2006) discovered that certain 1,2,3,4-tetrahydroisoquinoline derivatives selectively blocked the growth of C6 glioma, indicating potential clinical utility in cancer treatment (Mohler et al., 2006).

Anticancer and Antioxidant Properties

Furthermore, their anticancer and antioxidant properties have been examined. Sayed et al. (2022) synthesized new derivatives, showing moderate to strong activity against certain cancer cell lines and high antioxidant activity, highlighting their pharmacological significance (Sayed et al., 2022).

Safety And Hazards

  • Safety Information : Handle with care, use appropriate protective equipment, and work in a well-ventilated area

properties

IUPAC Name

5,7,8-trichloro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3N/c10-7-3-8(11)9(12)6-4-13-2-1-5(6)7/h3,13H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGACUXXOEAXGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503777
Record name 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline

CAS RN

73075-51-1
Record name 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73075-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DV Horváth, F Domonyi, R Palkó, A Lomoschitz… - …, 2018 - thieme-connect.com
A general and versatile strategy has been developed for the functionalization of the carbocyclic core of the isoquinoline. This regioexhaustive approach employs electrophilic …
Number of citations: 9 www.thieme-connect.com
D Schomburg, D Stephan - Enzyme Handbook 11: Class 2.1–2.3 …, 1996 - Springer
Phenylethanolamine N-methyltransferase 1 NOMENCLATURE EC number Systematic name Recommended name Synonyms CAS Reg. No. 2 REACTIO Page 1 Phenylethanolamine N…
Number of citations: 0 link.springer.com

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